6-Iodo-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene-8-carbaldehyde
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Overview
Description
6-Iodo-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene-8-carbaldehyde is a complex organic compound characterized by its unique spirocyclic structure. This compound features an iodine atom, a methyl group, and an aldehyde functional group, making it a versatile molecule in synthetic chemistry and various research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-8-methyl-1,4-dioxaspiro[45]dec-6-ene-8-carbaldehyde typically involves multiple steps, starting from readily available precursors One common method involves the iodination of 8-methyl-1,4-dioxaspiro[4The reaction conditions often require the use of strong acids or bases, along with specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity 6-Iodo-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene-8-carbaldehyde .
Chemical Reactions Analysis
Types of Reactions
6-Iodo-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene-8-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 6-Iodo-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene-8-carboxylic acid.
Reduction: 6-Iodo-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene-8-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Iodo-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene-8-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 6-Iodo-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene-8-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and aldehyde group play crucial roles in its reactivity, enabling it to form covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or disrupt cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
8-Methyl-1,4-dioxaspiro[4.5]dec-6-ene-8-ol: Similar structure but with a hydroxyl group instead of an aldehyde.
6-Methyl-1,4-dioxaspiro[4.5]dec-6-ene: Lacks the iodine atom and aldehyde group.
1,4-Dioxaspiro[4.5]dec-6-ene-8-carbaldehyde: Similar structure but without the iodine atom
Uniqueness
6-Iodo-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene-8-carbaldehyde is unique due to the presence of the iodine atom, which enhances its reactivity and potential for further functionalization. The combination of the spirocyclic structure, iodine atom, and aldehyde group makes it a valuable compound in synthetic chemistry and various research applications .
Properties
Molecular Formula |
C10H13IO3 |
---|---|
Molecular Weight |
308.11 g/mol |
IUPAC Name |
6-iodo-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene-8-carbaldehyde |
InChI |
InChI=1S/C10H13IO3/c1-9(7-12)2-3-10(8(11)6-9)13-4-5-14-10/h6-7H,2-5H2,1H3 |
InChI Key |
VQZQDLLHESSKFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(C(=C1)I)OCCO2)C=O |
Origin of Product |
United States |
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